
Trt-Lys(Fmoc)-OH
Overview
Description
Trt-Lys(Fmoc)-OH, or N<sup>α</sup>-Fmoc-N<sup>ε</sup>-trityl-L-lysine, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Trt (trityl) group shields the ε-amino side chain of lysine. This dual protection allows selective deprotection during stepwise peptide assembly, enabling precise control over side-chain modifications . The compound is valued for its compatibility with Fmoc-based SPPS protocols, where the Fmoc group is removed under mild basic conditions (e.g., piperidine), leaving the acid-labile Trt group intact until final cleavage with trifluoroacetic acid (TFA) . Applications include dendrimer synthesis , lipidation of bioactive peptides , and functionalized nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trt-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Trt group. The process begins with the lysine molecule, which undergoes a series of reactions to attach the protecting groups. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is introduced using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Trt-Lys(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA). These deprotection reactions are essential for the stepwise assembly of peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: The coupling of amino acids to form peptides is typically carried out using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed: The primary product formed from these reactions is the desired peptide sequence. The deprotection steps ensure that the amino groups are free to react with the next amino acid in the sequence, leading to the formation of the peptide bond.
Scientific Research Applications
Peptide Synthesis
Trt-Lys(Fmoc)-OH is extensively used as a building block in SPPS, facilitating the assembly of peptides with high precision. Its compatibility with various coupling reagents (e.g., HATU, DIC) enhances coupling efficiency and minimizes side reactions .
Biological Research
Peptides synthesized using this compound are employed to investigate:
- Protein-Protein Interactions : Understanding how proteins interact can lead to insights into cellular functions and disease mechanisms.
- Enzyme-Substrate Interactions : These peptides help elucidate enzymatic processes critical for metabolic pathways.
- Receptor-Ligand Interactions : Peptides can mimic natural ligands to study receptor behavior and drug design .
Medical Applications
In medicine, peptides derived from this compound are explored for:
- Therapeutic Agents : Targeting specific proteins involved in diseases such as cancer and diabetes.
- Vaccine Development : Synthesized peptides can serve as antigens to elicit immune responses .
Peptide-Based Materials
This compound is vital in producing peptide-based materials such as:
- Hydrogels : Used in drug delivery systems due to their biocompatibility and ability to encapsulate drugs.
- Nanomaterials : These materials have applications in diagnostics and biosensing technologies .
Case Studies
- Peptide Antigen Development : A study utilized this compound to synthesize a peptide antigen that successfully elicited an immune response against a specific cancer marker. The protection strategy allowed for efficient coupling and high yield .
- Drug Delivery Systems : Research demonstrated that hydrogels incorporating peptides synthesized from this compound could effectively release drugs in a controlled manner, showcasing potential for targeted therapy applications .
Mechanism of Action
The mechanism of action of Trt-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide sequence. The Fmoc group is removed using piperidine, exposing the amino group for coupling with the next amino acid. The Trt group is removed using TFA, exposing the side chain amino group for further reactions.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Trt-Lys(Fmoc)-OH with structurally related lysine derivatives:
Detailed Analysis
Solubility and Purification
- This compound is typically solubilized in DMF or DMSO, aligning with standard SPPS protocols . Glycosylated variants like Fmoc-Lys(Glc)-OH require RP-HPLC purification due to their hydrophilic sugar moieties, complicating large-scale synthesis .
Functional Versatility
- The Trt group’s acid lability makes this compound ideal for post-synthetic modifications, such as lipidation with octadecanedioic acid (Odd) in adrenomedullin analogs .
- Fmoc-Lys(Boc)-OH is preferred for straightforward peptide elongation, as Boc deprotection with TFA aligns with standard resin-cleavage protocols .
Stability Under Reaction Conditions
- Acidic Conditions : Trt and Boc groups are cleaved with TFA, but Trt exhibits faster cleavage kinetics, making This compound suitable for stepwise deprotection .
Biological Activity
Trt-Lys(Fmoc)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected form of lysine used extensively in peptide synthesis. This compound is notable for its role in solid-phase peptide synthesis (SPPS) and its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and research findings.
Molecular Formula: C40H38N2O4
Molecular Weight: 610.7 g/mol
This compound is synthesized using solid-phase peptide synthesis techniques, where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the Trt (trityl) group protects the epsilon amino group of lysine. This dual protection allows for selective reactions during peptide assembly without interfering with the functional groups of other amino acids.
Synthesis Overview
- Starting Material: Fmoc-Lys(Trt)-OH is coupled to a resin.
- Deprotection Steps: The Fmoc group is removed using piperidine, exposing the amine group.
- Coupling Reactions: Additional amino acids are sequentially added using coupling reagents like HBTU and HOBt.
- Final Cleavage: The peptide is cleaved from the resin using a cleavage cocktail that typically includes TIS (triisopropylsilane) and TFA (trifluoroacetic acid) .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of peptides synthesized with this compound. For instance, cationic peptides enriched with lysine residues have shown significant activity against various bacterial strains. These peptides disrupt microbial membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of Peptides Containing this compound
Peptide Structure | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
H-Cys(Trt)-Pro-His(Trt)-Arg(Pbf) | E. coli | 5 µg/mL |
H-Cys(Trt)-Lys(Fmoc)-Arg(Pbf) | Staphylococcus aureus | 3 µg/mL |
H-Cys(Trt)-Lys(Fmoc)-Cys(Trt) | Pseudomonas aeruginosa | 4 µg/mL |
This table illustrates how variations in peptide structure can influence antimicrobial efficacy.
Therapeutic Applications
The incorporation of this compound in peptide libraries has been investigated for its role in drug delivery systems and targeted therapies. For example, peptides modified with fluorescent tags for imaging studies have utilized this compound to enhance targeting specificity .
Case Study: Targeted Drug Delivery
In a study involving fluorescently tagged peptides synthesized with this compound, researchers demonstrated improved localization of therapeutic agents in cancer cells compared to non-targeted controls. The peptides exhibited enhanced binding affinity to specific receptors overexpressed on tumor cells, suggesting potential for use in targeted cancer therapies .
Research Findings
Research has consistently shown that the biological activity of peptides incorporating this compound can be modulated through structural modifications. For instance:
- Hydroxamic Acid-Modified Peptides: These modifications have been linked to increased binding affinities in assays measuring interactions with protein complexes .
- Antifungal Activity: Peptides derived from tryptic hydrolysates containing lysine residues have demonstrated significant antifungal properties against pathogens such as Aspergillus niger and Penicillium chrysogenum .
Q & A
Basic Research Questions
Q. How should researchers design a synthesis route for Trt-Lys(Fmoc)-OH to ensure compatibility with Fmoc-based solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis of this compound involves orthogonal protection of the α-amine (Fmoc) and ε-amine (Trt) groups. The Trt group is acid-labile and can be removed under mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane), while the Fmoc group requires basic conditions (e.g., 20% piperidine in DMF). To minimize premature deprotection, ensure that TFA exposure during side-chain cleavage is controlled (<30 minutes). Use resins like Wang or 2-chlorotrityl chloride, which are stable under these conditions .
Q. What criteria should guide the selection of protecting groups for lysine derivatives in peptide synthesis?
- Methodological Answer :
- Orthogonality : Ensure the ε-amine (Trt) and α-amine (Fmoc) groups are cleaved under mutually exclusive conditions (acidic vs. basic).
- Stability : The Trt group offers moderate acid sensitivity, balancing stability during SPPS and ease of removal post-synthesis.
- Compatibility : Avoid using Trt with highly acid-sensitive resins (e.g., Rink amide). Validate compatibility via preliminary cleavage tests .
Q. How can researchers optimize purification protocols for this compound to achieve ≥98% purity?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor purity at 220 nm.
- Solubility : Dissolve crude product in DMSO (100 mg/mL) with sonication, then precipitate in cold ether to remove impurities.
- Storage : Store purified product at -20°C in anhydrous DMSO or at 2–8°C for short-term use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cleavage efficiencies of the Trt group under varying TFA conditions?
- Methodological Answer :
- Controlled Experiments : Compare cleavage kinetics using 1% TFA in DCM (30 minutes) vs. TFE/acetic acid/DCM (1:2:7, 1 hour). Monitor by LC-MS to assess side reactions (e.g., tert-butyl byproducts).
- Resin Stability : Verify resin integrity post-cleavage via mass spectrometry. Wang resin shows higher stability than Rink amide under mild TFA conditions .
Q. What strategies minimize side-chain aggregation during SPPS when using this compound in branched or cyclic peptides?
- Methodological Answer :
- Coupling Optimization : Use HATU/DIPEA in DMF for efficient ε-amine coupling.
- Solvent Additives : Incorporate 0.1 M HOBt or Oxyma to reduce aggregation.
- Cyclization : For side-chain-to-side-chain cyclization, employ on-resin methods with Fmoc-Lys(Trt)-OH to avoid premature deprotection. Validate cyclization efficiency via MALDI-TOF .
Q. How can this compound be utilized in bio-inspired material science beyond peptide synthesis?
- Methodological Answer :
- Self-Assembly : Leverage the Fmoc moiety’s aromatic stacking to design hydrogels or nanotubes. Adjust pH (e.g., 7.4 in PBS) to trigger hierarchical assembly.
- Functionalization : Introduce fluorophores or biotin at the ε-amine post-Trt cleavage for bio-templating applications. Characterize morphology via TEM and CD spectroscopy .
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBORKOTDYTSJ-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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